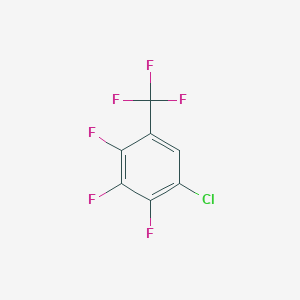

5-Chloro-2,3,4-trifluorobenzotrifluoride

Description

Significance of Highly Fluorinated and Chlorinated Benzotrifluorides in Advanced Chemical Synthesis

Highly halogenated benzotrifluorides are a class of compounds of significant interest in modern organic chemistry. The presence of multiple fluorine atoms and the trifluoromethyl (CF3) group imparts unique electronic properties to the aromatic ring. These electron-withdrawing features can significantly alter the reactivity, regioselectivity, and physical properties of the molecule, such as solubility and lipophilicity. Benzotrifluoride (B45747) and its derivatives are often used as specialty solvents, particularly for reactions requiring high thermal stability or for fluorous synthesis, which facilitates the separation of fluorinated compounds from non-fluorinated reagents. nih.gov In synthetic chemistry, these compounds serve as crucial building blocks for pharmaceuticals, agrochemicals, and advanced materials. The specific arrangement of halogen atoms can be precisely tuned to direct further chemical transformations or to interact with biological targets.

Historical Context of Halogenated Aromatic Compounds in Scientific Research

The study of halogenated aromatic compounds has a long history, with early research often focused on their industrial applications and, subsequently, their environmental and health impacts. Compounds like polychlorinated biphenyls (PCBs) were widely produced starting in the 1920s for use as non-flammable oils in electrical equipment. epo.org The discovery of the insecticidal properties of DDT (dichloro-diphenyl-trichloroethane) marked a significant milestone. Over time, research has shifted from simple chlorinated aromatics to more complex polyhalogenated and mixed-halogenated systems, including those containing fluorine. The introduction of fluorine atoms into aromatic systems became a key strategy in medicinal chemistry and materials science due to fluorine's unique ability to modulate a molecule's metabolic stability, binding affinity, and electronic characteristics. This has led to the development of numerous fluorinated drugs and materials with enhanced properties.

Scope and Research Trajectories for 5-Chloro-2,3,4-trifluorobenzotrifluoride

Given the lack of specific literature, the research trajectories for this compound can only be inferred from its structure and the applications of similar compounds. As a highly functionalized benzotrifluoride, its potential lies in its use as an advanced intermediate.

Potential as a Synthetic Building Block: The distinct electronic environment of the aromatic ring, created by the four fluorine atoms and one chlorine atom in addition to the CF3 group, suggests it could be a precursor for creating complex molecules. The different halogens (Cl vs. F) offer sites for selective chemical reactions, such as cross-coupling or nucleophilic aromatic substitution, which are fundamental processes in the synthesis of new agrochemicals and pharmaceuticals.

Probing for Bioactivity: Analogous compounds, such as 5-Chloro-2-nitrobenzotrifluoride and various fluorinated benzoic acids, are used as intermediates for bioactive molecules. chemicalbook.com Future research on this compound would likely involve its incorporation into various molecular scaffolds to be screened for potential biological activity.

Materials Science: Fluorinated aromatic compounds are used to create polymers and other materials with special properties like chemical resistance and thermal stability. Research could explore the polymerization of this compound or its derivatives to develop new high-performance materials.

Exploration of these trajectories would require the development of an efficient and scalable synthesis route for this compound, a critical step that has not yet been detailed in published scientific literature.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2,3,4-trifluoro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HClF6/c8-3-1-2(7(12,13)14)4(9)6(11)5(3)10/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFROCCDPJZNAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)F)F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HClF6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Chloro 2,3,4 Trifluorobenzotrifluoride

Halogen Exchange Reactions for the Synthesis of Trifluorobenzotrifluoride Derivatives

Halogen exchange (Halex) reactions represent a primary strategy for the introduction of fluorine into aromatic rings. These reactions typically involve nucleophilic aromatic substitution where a chlorine or bromine atom is displaced by a fluoride (B91410) ion. While conceptually straightforward, the practical application of Halex reactions to produce polyfluorinated aromatics can be challenging, often requiring harsh conditions and facing issues with regioselectivity, especially in the absence of activating functional groups like nitro or carbonyl. google.com

Nucleophilic Fluorination Approaches Utilizing Alkali Metal Fluorides (e.g., potassium fluoride)

The direct displacement of chlorine atoms by fluoride is commonly achieved using alkali metal fluorides, with potassium fluoride (KF) and cesium fluoride (CsF) being the most frequently employed reagents. nih.gov These reactions are typically performed by heating a polychloroaromatic compound with the fluoride salt at high temperatures. google.com For instance, the synthesis of fluorinated aromatics can be accomplished by reacting a chloro-substituted precursor with KF. google.com However, such reactions are often sluggish and can lead to a mixture of products with varying degrees of fluorination. google.com The effectiveness of the fluorination is heavily dependent on the reaction conditions, including temperature, the nature of the fluoride salt, and the solvent system used.

Catalytic Fluorination Strategies for Regioselective Synthesis

To overcome the limitations of traditional Halex reactions, various catalytic strategies have been developed. Transition metal catalysis has emerged as a powerful tool for nucleophilic fluorination. rsc.org Systems based on palladium, ruthenium, and rhodium have been shown to catalyze the fluorination of aryl halides and triflates, often under milder conditions than non-catalytic methods. nih.govrsc.orgrsc.org For example, Cp*Ru catalysts have been used for the nucleophilic fluorination of chlorobenzene (B131634) with alkali metal fluorides. rsc.org

Another approach involves electrophilic fluorination using reagents like Selectfluor. nih.gov In this strategy, a catalyst directs the electrophilic fluorinating agent to a specific position on the aromatic ring. The regioselectivity is governed by the electronic properties of the substrate and the nature of the catalyst, allowing for the targeted fluorination of activated positions on anilines, phenols, and other electron-rich systems. nih.govmdpi.com This method provides a complementary route to nucleophilic substitution, offering high yields and precise control over the position of the incoming fluorine atom. nih.gov

Impact of Solvents and Phase Transfer Catalysts on Fluorination Efficiency

The efficiency of nucleophilic fluorination with alkali metal fluorides is profoundly influenced by the reaction medium. High-boiling, polar aprotic solvents are essential for these transformations. Solvents such as tetramethylene sulfone (sulfolane) and dimethyl sulfoxide (B87167) (DMSO) are particularly effective because they can solubilize the otherwise sparingly soluble fluoride salts and promote the nucleophilic substitution reaction. google.comresearchgate.net

To further enhance reactivity and enable milder reaction conditions, phase-transfer catalysts (PTCs) are frequently employed. illinois.edugoogle.com PTCs, such as quaternary ammonium (B1175870) salts or cryptands like Kryptofix K2.2.2, work by sequestering the alkali metal cation (e.g., K⁺). mdpi.com This complexation generates a more "naked" and highly reactive fluoride anion, which significantly accelerates the rate of halogen exchange. mdpi.comnih.gov The use of PTCs can improve yields and allow reactions to proceed at lower temperatures, making the process more efficient and suitable for industrial-scale synthesis. google.comnih.gov

| Parameter | Component | Function/Effect | Typical Examples | Reference |

|---|---|---|---|---|

| Solvent | Polar Aprotic Solvents | Increase solubility of alkali metal fluorides (e.g., KF); facilitate nucleophilic attack. | Sulfolane, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | researchgate.net, google.com, researchgate.net |

| Non-polar Solvents | Generally poor for nucleophilic fluorination due to low solubility of fluoride salts. | Toluene, Hexane | illinois.edu | |

| Catalyst | Phase-Transfer Catalysts (PTC) | Generate highly reactive "naked" fluoride anions by complexing the metal cation (K⁺, Cs⁺). Accelerates reaction rate and allows for milder conditions. | Quaternary Ammonium Salts (e.g., Bu₄NCl), Cryptands (Kryptofix K2.2.2), Crown Ethers | google.com, google.com, mdpi.com |

| Transition Metal Catalysts | Enable catalytic cycles for nucleophilic fluorination of aryl halides, often with improved selectivity. | Palladium (Pd), Ruthenium (Ru), Rhodium (Rh) complexes | rsc.org, rsc.org, nih.gov |

Multi-step Synthetic Sequences from Readily Available Precursors

An alternative to direct halogen exchange on a polychlorinated framework is the construction of the target molecule through a multi-step sequence starting from more readily available or strategically functionalized precursors. These routes offer greater control over the final substitution pattern, avoiding the regioselectivity issues common in Halex reactions of polyhalogenated aromatics.

Routes Involving 2-H-Tetrachlorobenzotrifluoride as Starting Material

A potential, though challenging, pathway to 5-Chloro-2,3,4-trifluorobenzotrifluoride could begin with 2-H-tetrachlorobenzotrifluoride. This synthesis would rely on a selective halogen exchange reaction where three specific chlorine atoms are replaced by fluorine while the chlorine at the C-5 position and the hydrogen at the C-2 position remain intact. This transformation would likely require heating the starting material with an alkali metal fluoride, such as potassium fluoride, in a high-boiling polar aprotic solvent like sulfolane. researchgate.net The primary difficulty in this approach lies in controlling the regioselectivity of the fluorination to achieve the desired 2,3,4-trifluoro substitution pattern, as multiple isomers are likely to be formed.

Derivations from Other Substituted Benzotrifluorides and Benzoic Acids

A more controlled and widely documented approach involves building the desired substitution pattern through a sequence of reliable reactions. A common strategy begins with a precursor that already contains the trifluoroaromatic core. For example, a synthetic route analogous to the preparation of 5-chloro-2,3,4-trifluorobenzoic acid can be envisioned starting from 2,3,4-trifluorobenzotrifluoride (B1586109). researchgate.netresearchgate.net This regiocontrolled sequence would involve three key steps:

Nitration: Introduction of a nitro group at the C-5 position by reacting 2,3,4-trifluorobenzotrifluoride with a mixture of concentrated nitric and sulfuric acids. researchgate.net

Reduction: Selective reduction of the newly introduced nitro group to an amine (e.g., using H₂ gas with a Pd/C catalyst). researchgate.net

Sandmeyer Reaction: Conversion of the amino group to a chloro group via diazotization with sodium nitrite (B80452) in the presence of hydrochloric acid, followed by treatment with a copper(I) chloride catalyst. researchgate.netgoogle.com

This method offers excellent control over the placement of the C-5 chlorine atom, circumventing the selectivity problems of direct halogen exchange on a polychlorinated ring. Another potential starting point involves the reaction of tetrachlorobenzoyl chloride with potassium fluoride in sulfolane, though this specific method has been reported to give low yields and significant byproducts. researchgate.net

| Starting Material | Reaction Sequence | Key Intermediates | Advantages | Reference |

|---|---|---|---|---|

| 2,3,4-Trifluorobenzotrifluoride | 1. Nitration (HNO₃/H₂SO₄) 2. Reduction (H₂/Pd/C) 3. Sandmeyer Reaction (NaNO₂/HCl, CuCl) | 5-Nitro-2,3,4-trifluorobenzotrifluoride 5-Amino-2,3,4-trifluorobenzotrifluoride | High regiochemical control; avoids isomeric mixtures. | researchgate.net |

| 2,3,4,5-Tetrafluorobenzoic Acid Derivatives | 1. Amination (e.g., with tert-butylamine) 2. Sandmeyer Reaction (Diazotization/Chlorination) 3. Saponification (if starting from ester) | 4-Amino-2,3,5-trifluorobenzoic acid derivative | Builds complexity from a highly fluorinated core. | mdpi.com |

| Tetrachlorobenzoyl chloride | 1. Halogen Exchange (KF/Sulfolane) 2. Hydrolysis/Further functionalization | Mixture of chlorofluorobenzoyl fluorides | Direct but low yield and poor selectivity. | researchgate.net |

Optimization of Intermediate Reactions (e.g., nitration, selective reduction, diazotization, chlorination)

Nitration: Nitration is a fundamental step in the synthesis of many aromatic compounds, serving to introduce a nitro group that can be subsequently converted into other functional groups. The nitration of a benzotrifluoride (B45747) precursor is heavily influenced by the strong deactivating nature of the trifluoromethyl (-CF3) group. columbia.edu This group directs incoming electrophiles primarily to the meta-position and significantly slows the reaction rate compared to benzene (B151609). columbia.edu

Optimization of this reaction typically involves careful control of the nitrating agent and reaction conditions. A common method employs a mixture of concentrated nitric acid and sulfuric acid (mixed acid). researchgate.net The temperature is a critical parameter; it must be high enough to achieve a practical reaction rate but controlled to minimize the formation of undesired isomers or di-nitro byproducts. google.com For instance, in the nitration of m-chlorobenzotrifluoride to produce 2-nitro-5-chlorobenzotrifluoride, a key intermediate for related structures, reaction temperatures are often maintained between 40-50°C. google.com

Table 1: Parameters for Optimization of Aromatic Nitration

| Parameter | Objective | Typical Conditions & Findings |

|---|---|---|

| Reagent Ratio | Maximize conversion, minimize byproducts | Molar excess of nitric acid (3-10 equivalents) is often used to maintain a high reaction rate. google.com |

| Temperature | Control regioselectivity and reaction rate | -40°C to 50°C is a general range. google.com Lower temperatures can increase selectivity but require longer reaction times. |

| Acid Co-solvent | Maintain a concentrated acid medium | Sulfuric acid is common, but its presence can sometimes alter isomer distribution. google.com |

Selective Reduction: Following nitration, the nitro group is often reduced to an amine. This transformation is crucial as the amino group is a versatile precursor for subsequent reactions like diazotization. A significant challenge is the selective reduction of the nitro group without affecting the halogen substituents or the trifluoromethyl group on the aromatic ring.

Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C) or modified Raney nickel. google.comlibretexts.org The optimization involves selecting the appropriate catalyst, solvent, hydrogen pressure, and temperature to ensure high conversion and selectivity. For example, the reduction of 2-nitro-5-chlorobenzotrifluoride to 2-amino-5-chlorobenzotrifluoride has been achieved with high selectivity (over 99.9%) using a modified Raney nickel catalyst at 100-110°C and a hydrogen pressure of 1.5 MPa. google.com In cases where multiple reducible groups are present, specialized methods may be required. For instance, dissolving metal reductions can be tailored by adding protective groups, like a hydroxyl group on the ring, to prevent the dehalogenation of a desired aromatic ring while reducing another functional group. google.com

Diazotization and Subsequent Chlorination: The resulting aromatic amine is a key intermediate that can be converted into a diazonium salt. This process, known as diazotization, typically involves reacting the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. Diazonium salts are highly valuable in synthesis because the diazonio group (-N₂⁺) is an excellent leaving group and can be replaced by a wide variety of substituents, including halogens. google.commasterorganicchemistry.com

For the introduction of a chlorine atom, the Sandmeyer reaction is a classic and effective method. This involves treating the freshly prepared diazonium salt with a solution of copper(I) chloride (CuCl). This transformation allows for the regioselective introduction of chlorine at the position of the original amino group. google.com

Alternatively, direct chlorination of a nitrobenzotrifluoride precursor is possible. This involves replacing a nitro group with a chlorine atom using molecular chlorine in the presence of a catalyst system, such as a Friedel-Crafts catalyst (e.g., ferric chloride) and a sulfur compound (e.g., sulfur monochloride). epo.orggoogle.com Optimization of this process involves adjusting the temperature and reaction time to control the extent of replacement, especially in dinitro-substituted precursors. epo.orggoogle.com

Green Chemistry Principles in the Synthesis of Halogenated Aromatics

The principles of green chemistry are increasingly being applied to the synthesis of halogenated aromatics to reduce environmental impact and improve process safety and efficiency.

Solvent-Free Reaction Conditions and Reduced Waste Generation

A primary goal of green chemistry is to minimize or eliminate the use of hazardous solvents. Traditional halogenation and nitration reactions often use chlorinated hydrocarbons or large volumes of strong acids, which generate significant waste streams. acs.org

Recent research has focused on developing solvent-free or aqueous reaction systems.

Solvent-Free Halogenation: Palladium-catalyzed ortho-chlorination of anilides has been successfully demonstrated under solvent-free conditions using CuCl₂ as the chlorine source. nih.gov This method proceeds in good to excellent yields, even on a large scale, and avoids the use of volatile organic solvents. nih.gov

Aqueous Systems: The use of water as a solvent is highly desirable due to its low cost, non-toxicity, and non-flammability. google.com Methods have been developed for the synthesis of halogenated aromatic hydrocarbons using water as the solvent, an arylboronic acid as the starting material, a copper compound as the catalyst, and an alkali metal halide as the halogen source. google.com Similarly, Ullmann C-N coupling reactions to produce aromatic amines have been achieved in purely aqueous systems, eliminating the need for organic solvents. google.com

Reducing waste is also achieved by improving reaction selectivity and moving from stoichiometric reagents to catalytic systems. snu.ac.kr For example, green halogenation methods that use hydrogen peroxide as a clean oxidant to generate the halogenating species in situ from ammonium halides can offer higher atom economy and produce water as the primary byproduct. cdnsciencepub.comresearchgate.net

Atom Economy and Process Intensification in Preparation Methods

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. snu.ac.kr Syntheses with low atom economy generate large amounts of waste. For example, traditional Friedel-Crafts acylation reactions use stoichiometric amounts of a Lewis acid catalyst (like AlCl₃) which cannot be easily recovered and generates significant waste during aqueous workup. snu.ac.kr Improving atom economy involves designing synthetic routes that maximize the incorporation of starting materials into the final product, often through the use of catalytic reagents. snu.ac.kr

Process Intensification: Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. The use of microreactors is a key example of process intensification in chemical synthesis. For nitration reactions, which are often highly exothermic and can pose safety risks on a large scale, microreactors offer significantly enhanced heat and mass transfer. researchgate.net This superior control allows reactions to be run under more aggressive conditions safely, often leading to higher yields and selectivities in much shorter reaction times. researchgate.netresearchgate.net This technology has been recognized for its potential to make nitration processes safer and more efficient. researchgate.net

By focusing on these advanced synthetic principles, the production of complex molecules like this compound can be achieved with greater efficiency, control, and environmental consideration.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

| m-chlorobenzotrifluoride |

| 2-nitro-5-chlorobenzotrifluoride |

| 2-amino-5-chlorobenzotrifluoride |

| Copper(I) chloride |

| Ferric chloride |

| Sulfur monochloride |

| Hydrogen peroxide |

Chemical Reactivity and Mechanistic Studies of 5 Chloro 2,3,4 Trifluorobenzotrifluoride

Investigations into Nucleophilic Aromatic Substitution on the Benzotrifluoride (B45747) Core

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for highly electron-poor aromatic compounds. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. The subsequent departure of a leaving group restores the aromaticity of the ring. The presence of strong electron-withdrawing groups is crucial as they stabilize the negatively charged intermediate, thereby facilitating the reaction.

Reactivity of Chlorine and Fluorine Substituents Towards Various Nucleophiles

In 5-Chloro-2,3,4-trifluorobenzotrifluoride, both chlorine and fluorine atoms can potentially act as leaving groups in SNAr reactions. The reactivity of these halogens towards nucleophiles is governed by two main factors: the electronegativity of the halogen and its ability to function as a leaving group.

Fluorine is the most electronegative element, leading to a significant polarization of the C-F bond. This makes the carbon atom highly electrophilic and susceptible to nucleophilic attack. Consequently, in many SNAr reactions on polyfluorinated aromatic compounds, fluorine is a surprisingly good leaving group, a phenomenon often referred to as the "element effect". beilstein-journals.org The rate-determining step in these reactions is typically the initial attack of the nucleophile, which is accelerated by the strong inductive withdrawal of the fluorine atom. researchgate.netresearchgate.net

Conversely, while chlorine is less electronegative than fluorine, the C-Cl bond is weaker than the C-F bond, making chloride a better leaving group in principle. semanticscholar.org However, in the context of SNAr on highly activated rings, the activation of the carbon center towards nucleophilic attack often dominates the reactivity. Therefore, it is plausible that the fluorine atoms, particularly those activated by the other electron-withdrawing groups, could be preferentially substituted depending on the reaction conditions and the nature of the nucleophile.

| Substituent | Position | Relative Electronegativity | Carbon-Halogen Bond Strength | Leaving Group Ability (in SNAr) |

| F | 2, 3, 4 | High | Strong | Good, due to activation of the carbon |

| Cl | 5 | Moderate | Weaker than C-F | Good, due to bond strength |

This table provides a qualitative comparison of the properties of the halogen substituents on the this compound ring.

Regioselectivity and Stereoelectronic Effects in Substitution Reactions

The regioselectivity of nucleophilic substitution on this compound is directed by the combined electronic effects of the substituents. All substituents (three fluorine atoms, one chlorine atom, and a trifluoromethyl group) are electron-withdrawing, which collectively activate the entire ring for nucleophilic attack.

The positions for nucleophilic attack are primarily determined by the ability of the substituents to stabilize the negative charge of the Meisenheimer intermediate through resonance and inductive effects. The trifluoromethyl group, being a powerful electron-withdrawing group, strongly activates the ortho and para positions relative to it.

In this compound, the potential sites of attack are C-2, C-3, C-4, and C-5. The stability of the resulting Meisenheimer complex at each position will determine the major product.

Attack at C-2 or C-4: These positions are ortho and para to the strongly activating trifluoromethyl group, respectively. The negative charge in the intermediate can be delocalized onto the trifluoromethyl group, providing significant stabilization.

Attack at C-5: This position is meta to the trifluoromethyl group. While still activated by the inductive effects of the adjacent fluorine atoms, the stabilization of the intermediate is less pronounced compared to the ortho and para positions.

Attack at C-3: This position is also meta to the trifluoromethyl group and is flanked by two fluorine atoms, which will contribute to its activation.

Computational studies on related polyhalogenated aromatic compounds often show that the site of nucleophilic attack can be predicted by the relative stabilities of the isomeric σ-complex intermediates.

Role of the Trifluoromethyl Group in Directing Reactivity

The trifluoromethyl (-CF3) group plays a pivotal role in the chemical reactivity of this compound. Its influence is primarily electronic, stemming from its strong electron-withdrawing nature.

In the context of nucleophilic aromatic substitution , the -CF3 group is a powerful activating group. researchgate.net It deactivates the aromatic ring towards electrophiles but, conversely, makes it highly susceptible to attack by nucleophiles. This is because the -CF3 group effectively stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. The stabilization is most effective when the negative charge can be delocalized onto the -CF3 group, which occurs when the nucleophile attacks the positions ortho or para to the -CF3 group.

In electrophilic aromatic substitution , the -CF3 group is strongly deactivating and a meta-director. Its powerful inductive electron withdrawal reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. The deactivating nature is so pronounced that it can make electrophilic substitutions challenging to achieve.

| Reaction Type | Role of -CF3 Group | Directing Effect |

| Nucleophilic Aromatic Substitution | Strongly Activating | ortho, para |

| Electrophilic Aromatic Substitution | Strongly Deactivating | meta |

This table summarizes the dual role of the trifluoromethyl group in directing the reactivity of the aromatic ring.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (SEAr) on the this compound ring is expected to be exceedingly difficult. The reaction involves the attack of an electrophile on the electron-rich π-system of the aromatic ring. However, the benzene (B151609) ring in this molecule is substituted with five strong electron-withdrawing groups (Cl, 3x F, CF3), which severely deplete the ring of its electron density, making it highly deactivated towards electrophilic attack.

Halogenation and Nitration Studies on the Trifluorobenzotrifluoride Scaffold

Carrying out halogenation or nitration on this compound would likely require harsh reaction conditions, such as the use of potent electrophiles and strong acid catalysts. For instance, nitration would necessitate the use of a strong nitrating agent, potentially fuming nitric acid in the presence of concentrated sulfuric acid, and likely elevated temperatures. Even under such forcing conditions, the yields may be low, and the reaction may be accompanied by side reactions.

The introduction of another halogen, such as in a bromination reaction, would also require a strong Lewis acid catalyst to generate a sufficiently potent electrophile to attack the deactivated ring.

Understanding Substituent Effects on Electrophilic Attack

Should an electrophilic substitution reaction occur, the regiochemical outcome would be determined by the directing effects of the existing substituents. All substituents on the ring are deactivating. Halogens (Cl and F) are typically ortho, para-directors, despite being deactivators, due to the ability of their lone pairs to stabilize the cationic intermediate (arenium ion) through resonance. In contrast, the trifluoromethyl group is a strong deactivator and a meta-director due to its powerful inductive electron withdrawal.

In this compound, there is only one available position for substitution, which is at C-6. This position is:

ortho to the chlorine at C-5.

meta to the fluorine at C-4.

para to the fluorine at C-3.

meta to the fluorine at C-2.

ortho to the trifluoromethyl group at C-1.

The directing effects of the substituents are therefore in conflict. The halogens would direct towards this position (as it is ortho or para to some of them), while the strongly deactivating and meta-directing trifluoromethyl group would also direct to the C-6 position (as it is ortho to the -CF3, but the meta positions are occupied). Given the strong deactivating nature of all substituents, predicting the precise outcome without experimental data is challenging. However, the C-6 position is the only one available for substitution.

| Substituent | Position | Electronic Effect | Directing Effect (in EAS) |

| -CF3 | 1 | Strong -I | meta |

| -F | 2 | Strong -I, Weak +R | ortho, para |

| -F | 3 | Strong -I, Weak +R | ortho, para |

| -F | 4 | Strong -I, Weak +R | ortho, para |

| -Cl | 5 | Strong -I, Weak +R | ortho, para |

This table outlines the electronic and directing effects of the substituents on the this compound ring in electrophilic aromatic substitution. (-I refers to inductive withdrawal, +R refers to resonance donation).

Information regarding the chemical reactivity and mechanistic studies of this compound is not available in publicly accessible research.

Extensive searches for specific data on the catalytic transformations, including cross-coupling reactions, hydrogenation, and dehalogenation, of this compound have yielded no specific results. Similarly, information regarding theoretical insights into the reaction mechanisms, such as transition state analysis and computational modeling for this particular compound, could not be located in the available scientific literature.

While general principles and examples of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), hydrogenation, and dehalogenation are well-documented for a wide range of aromatic compounds, specific studies detailing these transformations for this compound are not present in the searched databases. Research on related but structurally different molecules, such as 5-Chloro-2,3,4-trifluorobenzoic acid, exists but does not provide the direct data required to accurately describe the reactivity of the target compound.

Consequently, the generation of a detailed and scientifically accurate article with specific research findings and data tables, as per the requested outline, is not possible based on the currently available information.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the determination of molecular structure. For 5-Chloro-2,3,4-trifluorobenzotrifluoride, a complete analysis would involve ¹H, ¹³C, and ¹⁹F NMR, along with 2D NMR experiments to establish connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to show a single resonance for the aromatic proton at the C-6 position. The chemical shift of this proton would be influenced by the adjacent chloro and fluoro substituents, as well as the trifluoromethyl group. The signal would likely appear as a complex multiplet due to coupling with the neighboring fluorine atoms on the aromatic ring (³JH-F and ⁴JH-F couplings). Without experimental data, the precise chemical shift and coupling constants cannot be reported.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy for Fluorine Environments

¹⁹F NMR spectroscopy would be particularly informative for this molecule, providing distinct signals for the trifluoromethyl group and each of the three fluorine atoms on the aromatic ring. The chemical shifts and coupling constants (JF-F) between the fluorine atoms would be crucial for confirming their relative positions. The CF₃ group would likely appear as a singlet or a finely split multiplet due to coupling with the aromatic fluorine atoms. The aromatic fluorine signals would exhibit complex splitting patterns due to mutual coupling.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Determination

COSY (Correlation Spectroscopy): This experiment would not be particularly useful for this molecule as there is only one proton.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment would correlate the proton signal with the signal of the carbon to which it is directly attached (C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This would be the most powerful 2D technique for this compound, showing correlations between the proton and carbons that are two or three bonds away. This would help to definitively place the proton and confirm the substitution pattern of the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Raman Spectroscopy for Molecular Vibrations and Crystal Polymorphism

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, which are sensitive to its specific structure and chemical bonding. For this compound, a Raman spectrum would be expected to exhibit characteristic peaks corresponding to the vibrations of the C-Cl, C-F, and C-CF3 bonds, as well as the vibrations of the aromatic ring. Each of these functional groups vibrates at a characteristic frequency, providing a molecular fingerprint.

Furthermore, Raman spectroscopy is an effective tool for studying crystal polymorphism, which is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of a compound will exhibit distinct Raman spectra due to differences in their crystal lattice structures. However, there is currently no specific information available in the public domain regarding the Raman spectrum or potential crystal polymorphism of this compound.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a compound's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. The theoretical exact mass of this compound can be calculated based on the masses of its constituent isotopes. While this theoretical value can be readily calculated, specific experimental HRMS data for this compound is not available in published research to confirm its exact mass. The analysis of complex chlorinated mixtures is often facilitated by HRMS. nih.gov

Table 1: Theoretical Isotopic Mass of this compound

| Isotope Formula | Exact Mass (Da) |

|---|---|

| C7H_Cl_F6 | Data not available |

| C7H_Cl_F6 | Data not available |

Theoretical values; experimental data is not publicly available.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures and identifies the components at a molecular level. It is a common method for assessing the purity of a compound and identifying any impurities. The analysis of fluorinated compounds by GC-MS can present challenges due to their potential reactivity. researchgate.net While GC-MS is a standard method for the analysis of fluorinated aromatic compounds, specific chromatograms or mass spectra for this compound are not documented in the available literature. oup.comnih.govacs.org The gas-chromatographic retention indices are important parameters for the identification of fluorine-containing organic compounds. researchgate.net

Table 2: Expected GC-MS Fragmentation of this compound

| Fragment Ion | Proposed Structure |

|---|---|

| M+ | C7H_Cl_F6 |

| [M-F]+ | C7H_Cl_F5 |

| [M-Cl]+ | C7H_F6 |

| [M-CF3]+ | C6H_Cl_F3 |

This table represents hypothetical fragmentation patterns based on general principles of mass spectrometry. Actual experimental data is not available.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in the computational study of molecular systems. These first-principles approaches solve the electronic structure of a molecule to derive its properties. For 5-Chloro-2,3,4-trifluorobenzotrifluoride, these methods are instrumental in understanding its fundamental chemical and physical characteristics.

Electronic Structure, Geometry Optimization, and Conformational Analysis

The initial step in the theoretical characterization of this compound involves determining its most stable three-dimensional structure. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. DFT methods, such as B3LYP, are commonly employed for this purpose, often in conjunction with a basis set like 6-31G(d,p) to provide a good balance between accuracy and computational cost. acs.orgnih.gov

The geometry optimization reveals crucial information about bond lengths, bond angles, and dihedral angles. The substitution pattern on the benzene (B151609) ring, with one chlorine, three fluorine atoms, and a trifluoromethyl group, creates a sterically hindered and electronically complex environment.

Conformational analysis is particularly important for the trifluoromethyl (-CF₃) group, which can rotate relative to the benzene ring. By calculating the energy profile of this rotation, the most stable conformation (the global minimum on the potential energy surface) and any rotational barriers can be identified.

Illustrative Data Table: Optimized Geometrical Parameters Disclaimer: The following data is for illustrative purposes to demonstrate the typical output of a DFT calculation and is not based on published experimental or computational results for this specific molecule.

| Parameter | Value |

|---|---|

| C-Cl Bond Length | 1.74 Å |

| Aromatic C-F Bond Length | 1.35 Å |

| C-CF₃ Bond Length | 1.51 Å |

| C-F (in CF₃) Bond Length | 1.34 Å |

| C-C-Cl Bond Angle | 119.5° |

| C-C-F Bond Angle | 120.2° |

| C-C-C-F Dihedral Angle | 0.0° |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies, UV-Vis absorption)

Once the optimized geometry is obtained, it can be used to predict various spectroscopic properties. These predictions are invaluable for interpreting experimental spectra and confirming the structure of the synthesized compound.

NMR Chemical Shifts: Gauge-Including Atomic Orbital (GIAO) is a common method used with DFT to calculate NMR shielding tensors, which are then converted to chemical shifts. Predictions for ¹³C and ¹⁹F NMR are particularly useful for fluorinated compounds. nih.gov

IR Frequencies: The vibrational frequencies can be calculated from the second derivatives of the energy. These frequencies correspond to the peaks in an infrared (IR) spectrum. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. worldscientific.com

Illustrative Data Table: Predicted Spectroscopic Parameters Disclaimer: The following data is for illustrative purposes and is not based on published experimental or computational results for this specific molecule.

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Aromatic Carbons | 110-150 ppm |

| CF₃ Carbon | ~125 ppm (quartet) | |

| ¹⁹F NMR | Aromatic Fluorines | -130 to -150 ppm |

| CF₃ Fluorines | ~ -60 ppm | |

| IR | C-F (Aromatic) Stretch | 1100-1250 cm⁻¹ |

| C-Cl Stretch | 700-850 cm⁻¹ | |

| UV-Vis | λ_max | ~275 nm |

Molecular Electrostatic Potential and Frontier Molecular Orbital Analysis

The molecular electrostatic potential (MEP) map provides a visualization of the charge distribution on the molecule's surface. For this compound, the MEP would show regions of negative potential (electron-rich) around the electronegative fluorine and chlorine atoms, and regions of positive potential (electron-poor) on the hydrogen atoms and parts of the carbon framework. This is crucial for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While quantum chemical calculations are typically performed on a single, static molecule (often in a vacuum or with an implicit solvent model), molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.govyoutube.com For this compound, MD simulations would be useful for:

Studying Conformational Flexibility: MD can simulate the rotation of the trifluoromethyl group at different temperatures, providing a more realistic picture of its conformational preferences in a condensed phase.

Analyzing Intermolecular Interactions: By simulating a system containing multiple molecules of this compound, or its interaction with solvent molecules, one can study the nature and strength of intermolecular forces, such as dipole-dipole interactions and van der Waals forces. This is particularly relevant for understanding its bulk properties like boiling point and solubility.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of chemicals based on their molecular structure. mdpi.comyoutube.com A QSPR model is developed by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined property.

For this compound, one could develop a QSPR model to predict properties like its boiling point, vapor pressure, or toxicity. This would involve:

Calculating a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for a series of related halogenated benzotrifluorides.

Compiling experimental data for the property of interest for this series of compounds.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model.

Such a model could then be used to estimate the properties of this compound, even in the absence of experimental data.

Role of 5 Chloro 2,3,4 Trifluorobenzotrifluoride As a Versatile Intermediate

Precursor in the Synthesis of Advanced Fluorinated Building Blocks

The strategic placement of reactive sites on the 5-Chloro-2,3,4-trifluorobenzotrifluoride molecule allows it to be a foundational component for developing other specialized fluorinated building blocks. These derivatives are sought after for their unique properties in various chemical industries.

One of the key transformations of this compound is the selective removal of its chlorine atom through hydrogenation. This process yields other valuable substituted benzotrifluoride (B45747) derivatives. For instance, the catalytic hydrogenation of this compound in the presence of a suitable catalyst and a hydrogen chloride acceptor leads to the formation of 2,3,4-Trifluorobenzotrifluoride (B1586109). google.com This reaction demonstrates the utility of the chloro group as a synthetic handle that can be selectively removed to produce a de-chlorinated benzotrifluoride, which can then be used in further synthetic applications.

A patented process outlines a method for this transformation, highlighting its efficiency and the high purity of the resulting product. google.com The reaction proceeds with a high yield, making it a viable route for producing other trifluorobenzotrifluoride isomers. google.com

Table 1: Synthesis of 2,3,4-Trifluorobenzotrifluoride

| Starting Material | Product | Yield (%) | Reference |

|---|

The trifluoromethyl (-CF3) group, while generally stable, can be converted into a carboxylic acid (-COOH) group under specific, often harsh, reaction conditions. researchgate.net One documented method for this type of transformation is the hydrolysis of a trifluoromethyl group using a mixture of fuming sulfuric acid and boric acid. rsc.orgnih.gov This conversion is a significant pathway for creating fluoroaromatic carboxylic acids from benzotrifluoride precursors.

Applying this principle, this compound can be considered a precursor to 5-Chloro-2,3,4-trifluorobenzoic acid. This resulting carboxylic acid is a highly valuable intermediate, particularly in the pharmaceutical industry. researchgate.netresearchgate.net It is identified as a key building block for the synthesis of quinolone-3-carboxylic acid derivatives, which are a class of potent antibacterial agents. researchgate.netresearchgate.net The ability to transform the benzotrifluoride into the corresponding benzoic acid opens a direct synthetic route to these important medicinal compounds. researchgate.net

Table 2: Potential Conversion to Fluoroaromatic Carboxylic Acid

| Starting Material | Potential Product | Application of Product | Reference |

|---|

Application in the Construction of Complex Organic Molecules

The unique electronic properties conferred by the fluorine and chlorine atoms make this compound and its derivatives useful in the construction of larger, more complex molecules for specialized applications in materials science and agrochemistry.

While specific research detailing the direct use of this compound in polymeric electrolyte membranes is not prevalent, related substituted benzotrifluorides are utilized in materials science. For example, derivatives like 5-Chloro-2-aminobenzotrifluoride are used in the modification of polymers to enhance their chemical and thermal resistance. atamanchemicals.com The incorporation of such fluorinated moieties into polymer backbones can improve properties like stability and durability. atamanchemicals.com This suggests a potential application for this compound as a monomer or modifying agent in the synthesis of high-performance fluorinated polymers for various material applications.

Substituted benzotrifluorides are critical intermediates in the synthesis of modern agrochemicals and other specialty chemicals. researchgate.netatamanchemicals.com The presence of a trifluoromethyl group in a molecule often enhances its metabolic stability and bioavailability, which are desirable traits for active pharmaceutical and agrochemical ingredients. atamanchemicals.com

This compound serves as a precursor to compounds used in these fields. Its conversion to 5-Chloro-2,3,4-trifluorobenzoic acid is a key step in producing quinolone-based antibacterial drugs, a class of specialty chemicals with significant medicinal value. researchgate.net Furthermore, the broader class of chloro-fluorobenzotrifluorides are indispensable in creating compounds with high insecticidal or herbicidal activity. boulingchem.com The chlorine and trifluoromethyl substituents can improve the environmental persistence and activity spectrum of the final agrochemical product. atamanchemicals.com

Environmental Fate and Degradation Mechanisms of Halogenated Benzotrifluorides

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that lead to the transformation of a chemical compound in the environment. For 5-Chloro-2,3,4-trifluorobenzotrifluoride, the primary abiotic degradation pathways are expected to be photolysis and hydrolysis.

Photolytic degradation, or photodegradation, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. The rate and efficiency of this process for a compound like this compound depend on its ability to absorb light at environmentally relevant wavelengths and the quantum yield of the degradation reaction.

Irradiation of substituted chlorobenzenes in organic solvents has been shown to result in the formation of corresponding biphenyls and products of reductive dechlorination. rsc.org For instance, the photochemical reactions of chlorobenzene (B131634) derivatives in benzene (B151609) can lead to selective replacement of the heavier halogen atom. rsc.org In the case of this compound, this would imply the initial cleavage of the C-Cl bond, potentially leading to the formation of 2,3,4-trifluorobenzotrifluoride (B1586109) radicals, which could then abstract hydrogen atoms from the surrounding medium to form 2,3,4-trifluorobenzotrifluoride or participate in other reactions.

Furthermore, studies on trifluoromethyl aromatic amines have shown that the trifluoromethyl group can undergo nucleophilic substitution by water upon UV irradiation, leading to defluorination and the formation of carboxylic acids. nih.gov A similar process could potentially occur with this compound, although the presence of multiple fluorine atoms on the ring might influence the reaction pathway.

Table 1: Illustrative Photodegradation Data for Related Halogenated Aromatic Compounds

| Compound | Conditions | Primary Photodegradation Product(s) | Reference |

| Chlorobenzene | UV irradiation in benzene | Biphenyl, Benzene | rsc.org |

| 3,5-diamino-trifluoromethyl-benzene | UV irradiation (310 nm) in aqueous solution | 3,5-diaminobenzoic acid | nih.gov |

| Substituted Chlorobenzenes | UV irradiation in benzene | Corresponding biphenyls, reductive dechlorination products | rsc.org |

This table is for illustrative purposes and shows data for structurally related compounds due to the lack of specific data for this compound.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of this compound to hydrolysis under typical environmental pH and temperature conditions is expected to be low. The carbon-halogen bonds in aromatic systems are generally stable towards hydrolysis. The trifluoromethyl group is also known for its high stability.

However, under specific conditions, hydrolysis can occur. For instance, while chlorotrifluoroethylene (B8367) is not expected to undergo significant hydrolysis under environmental conditions, it can decompose at high temperatures to form toxic fumes of fluorine and chlorine. nih.gov While this is an extreme example, it highlights the potential for bond cleavage under energetic conditions.

Table 2: Illustrative Hydrolysis Data for Related Compounds

| Compound | Conditions | Half-life | Reference |

| Chlorotrifluoroethylene | Environmental conditions | Hydrolysis not expected to be significant | nih.gov |

This table is for illustrative purposes. Specific hydrolytic data for this compound is not available.

Biotic Degradation Pathways

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. The complex structure of this compound, with both chlorine and multiple fluorine substituents, poses a significant challenge for microbial degradation.

Halogenated aromatic compounds are generally considered recalcitrant to biodegradation. However, numerous microorganisms have evolved enzymatic machinery to degrade some of these compounds, particularly those with fewer halogen substituents. nih.govnih.gov The initial step in the aerobic biodegradation of chlorinated aromatic compounds often involves the action of oxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, making it more susceptible to cleavage. nih.gov

For highly halogenated compounds, reductive dehalogenation under anaerobic conditions is a key initial step. In this process, the halogen atom is removed and replaced by a hydrogen atom. This process is generally more effective for chlorine than for fluorine. Given the structure of this compound, a plausible initial biotic degradation step under anaerobic conditions would be the reductive dechlorination to yield 2,3,4-trifluorobenzotrifluoride. Subsequent degradation would then have to contend with the highly stable trifluoromethyl group and the fluorinated aromatic ring. The biodegradation of some fragrances, plasticizers, and other chemicals can be delayed in mixtures at high concentrations. dtu.dk

Specific microbial species capable of degrading this compound have not been reported. However, studies on the degradation of other halogenated aromatics can suggest the types of microorganisms and enzymes that might be involved. nih.govnih.govscispace.com

Bacteria from genera such as Pseudomonas, Rhodococcus, Burkholderia, and Sphingomonas have been implicated in the degradation of chlorinated aromatic compounds. nih.gov These organisms often possess dioxygenase enzymes that initiate the attack on the aromatic ring. For example, aerobic biodegradation of 2,3- and 3,4-dichloronitrobenzene (B32671) has been observed, with isolates showing the ability to release nitrite (B80452) during growth. nih.gov

The key enzymes in the degradation of halogenated aromatics include:

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of dihydrodiols. This is a common initial step in the aerobic degradation of many aromatic compounds. nih.gov

Monooxygenases: These enzymes incorporate one atom of molecular oxygen into the substrate, often resulting in hydroxylation. Flavin-dependent monooxygenases are known to be involved in the dehalogenation of halogenated phenols. nih.gov

Dehalogenases: These enzymes catalyze the cleavage of carbon-halogen bonds. Reductive dehalogenases are crucial for the anaerobic degradation of highly chlorinated compounds. nih.govscispace.com

The degradation of the trifluoromethyl group is particularly challenging for microorganisms. While enzymatic defluorination of some compounds is known, the C-F bond is extremely strong.

Table 3: Examples of Microbial Genera and Enzyme Systems Involved in the Degradation of Halogenated Aromatic Compounds

| Microbial Genus | Halogenated Substrate(s) | Key Enzyme System(s) | Reference |

| Diaphorobacter | 3,4-Dichloronitrobenzene | Putative nitroarene dioxygenase | nih.gov |

| Pseudomonas | Chlorinated benzenes | Dioxygenases | nih.gov |

| Rhodococcus | Chlorophenols | Monooxygenases | nih.gov |

This table provides examples of microbial systems that degrade related compounds and is not specific to this compound.

Identifying the metabolic intermediates of biodegradation is crucial for understanding the degradation pathway and assessing the potential formation of more toxic byproducts. Due to the lack of specific studies on this compound, its metabolite profile can only be hypothesized based on the degradation of similar compounds.

Following an initial reductive dechlorination, the resulting 2,3,4-trifluorobenzotrifluoride would likely undergo further degradation. Aerobic degradation would likely proceed via dioxygenase-catalyzed hydroxylation of the aromatic ring to form fluorinated catechols. These catechols could then undergo ring cleavage. The fate of the trifluoromethyl group is uncertain; it might be released as trifluoroacetate, which is known to be persistent in the environment, or it could be transformed through other, less common, enzymatic reactions. nih.gov

Anaerobic degradation pathways are less clear but would likely involve further defluorination steps, although the high strength of the C-F bond makes this a slow process. The complete mineralization of such a highly fluorinated compound is expected to be extremely challenging for microbial communities.

Environmental Persistence and Potential for Bioaccumulation Studies (general concept, not compound specific)

Halogenated benzotrifluorides can be classified as persistent organic pollutants (POPs), which are chemical substances that are resistant to environmental degradation through chemical, biological, and photolytic processes. wikipedia.orgvaia.com This persistence means they can remain in the environment for long periods, allowing for long-range transport via air and water currents. vaia.comkhanacademy.org

A key concern with persistent organic pollutants is their potential for bioaccumulation. Bioaccumulation is the process by which these chemicals accumulate in the tissues of living organisms at a rate faster than they are metabolized or excreted. vaia.com Due to their often high lipophilicity (a tendency to dissolve in fats and oils), halogenated organic compounds can accumulate in the fatty tissues of organisms. wikipedia.org

As these compounds move up the food chain, their concentration can increase in a process known as biomagnification. wikipedia.org This means that organisms at higher trophic levels, such as predatory fish, birds, and mammals, can have significantly higher concentrations of these pollutants in their bodies than organisms lower on the food chain. nih.govvaia.com The study of bioaccumulation potential is crucial for assessing the environmental risk of these compounds and often involves measuring their octanol-water partition coefficient (Kow), a key indicator of their lipophilicity.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is a fundamental technique for separating components of a mixture. For a compound like 5-Chloro-2,3,4-trifluorobenzotrifluoride, both gas and liquid chromatography offer robust solutions for separation and purity assessment.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds such as this compound. The separation in GC is based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a column.

The choice of detector is critical for achieving the desired sensitivity and selectivity. For halogenated compounds, an Electron Capture Detector (ECD) is highly sensitive due to the electronegative nature of the chlorine and fluorine atoms. A Flame Ionization Detector (FID) can also be used for general-purpose analysis and quantification, although it is less selective than an ECD. For enhanced specificity, a mass spectrometer (MS) is often coupled with the GC system.

Hypothetical GC Operating Conditions:

| Parameter | Value |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Stationary Phase | 5% Phenyl Polysiloxane |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C (ECD or FID) |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium or Nitrogen |

| Flow Rate | 1.0 mL/min |

High-Performance Liquid Chromatography (HPLC) is another versatile technique for the separation and purity analysis of this compound. libretexts.org HPLC is particularly useful for less volatile compounds or those that may degrade at the high temperatures used in GC. libretexts.org The separation principle in HPLC relies on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. libretexts.org

For non-polar compounds like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In RP-HPLC, a non-polar stationary phase (typically C18 or C8) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.com Detection is commonly achieved using an Ultraviolet (UV) detector, as the aromatic ring in the molecule will absorb UV light.

A study on a similar compound, 3-Chloro-5-(trifluoromethyl)pyridin-2-amine, utilized a reversed-phase HPLC method with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com This approach can be adapted for this compound.

Exemplary HPLC Method Parameters:

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at a specific wavelength (e.g., 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful tool for the comprehensive analysis of complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for the definitive identification and quantification of this compound, especially at trace levels and for the characterization of unknown impurities.

GC-MS combines the separation power of GC with the highly specific detection capabilities of mass spectrometry. After the components of a sample are separated in the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification. This technique is particularly valuable for identifying process-related impurities and degradation products. For instance, a GC-MS method was successfully used for the analysis of tryptophan metabolites after derivatization. nih.govmdpi.com A similar approach could be applied to identify and quantify impurities in this compound.

LC-MS offers a similar advantage for less volatile or thermally labile compounds. The eluent from the HPLC column is introduced into the mass spectrometer, providing both retention time and mass-to-charge ratio data. LC-MS/MS, a tandem mass spectrometry technique, further enhances selectivity and sensitivity by isolating a specific ion and then fragmenting it to produce a secondary mass spectrum. This is crucial for analyzing complex matrices and quantifying analytes at very low concentrations. Studies have demonstrated the utility of LC-MS/MS for the trace analysis of compounds like 3,4-difluoronitrobenzene (B149031) in pharmaceutical ingredients, achieving low limits of quantification. mdpi.com This highlights the potential of LC-MS/MS for the rigorous quality control of this compound. The development of LC-MS/MS methods has proven effective for quantifying various metabolites with high accuracy and precision. nih.govnih.gov

Comparison of Hyphenated Techniques:

| Technique | Advantages | Typical Applications |

| GC-MS | High resolution, excellent for volatile compounds, extensive spectral libraries for identification. | Impurity profiling, analysis of residual solvents, identification of unknown volatile components. |

| LC-MS | Suitable for non-volatile and thermally sensitive compounds, wide range of analytes. nih.gov | Purity analysis, quantification of non-volatile impurities, stability studies. nih.gov |

| LC-MS/MS | High selectivity and sensitivity, excellent for trace analysis in complex matrices. mdpi.comnih.gov | Trace contaminant analysis, pharmacokinetic studies, impurity quantification below 0.1%. nih.gov |

Development of Analytical Standards and Reference Materials for Accurate Measurement

The accuracy of any quantitative analysis heavily relies on the availability of high-purity analytical standards and reference materials. For this compound, the development and certification of such standards are paramount for ensuring the reliability and comparability of analytical results across different laboratories and over time.

An analytical standard is a highly purified compound against which other samples are compared. A reference material is a substance with one or more sufficiently homogeneous and well-established property values to be used for the calibration of an apparatus, the assessment of a measurement method, or for assigning values to materials.

The process of developing an analytical standard for this compound would involve:

Synthesis and Purification: The compound would be synthesized and then purified using techniques like recrystallization or preparative chromatography to achieve the highest possible purity.

Characterization and Purity Assessment: The purified compound would be extensively characterized using a battery of analytical techniques, including NMR, IR, GC-MS, and HPLC, to confirm its identity and determine its purity.

Certification: The purity value would be assigned with a corresponding uncertainty, following established metrological principles.

Currently, while some suppliers may offer this compound, the availability of certified reference materials from national metrology institutes or accredited reference material producers may be limited. The absence of such standards necessitates that analytical laboratories prepare and qualify their own internal standards to ensure the accuracy of their measurements.

Future Research Directions and Emerging Applications

Sustainable Synthesis of Fluorinated Compounds

The growing emphasis on environmental stewardship in the chemical industry necessitates a shift away from traditional fluorination methods, which often involve hazardous reagents and produce significant waste. numberanalytics.com Future research on the synthesis of 5-Chloro-2,3,4-trifluorobenzotrifluoride and related structures will likely pivot towards greener, more efficient methodologies.

Traditional routes to aromatic fluorides have included the Balz–Schiemann reaction, which uses potentially explosive diazonium salts, and the Halogen Exchange (Halex) process, which typically requires high temperatures and is limited to electron-deficient substrates. cas.cndovepress.com Aliphatic fluorination has relied on methods like the Swarts reaction, employing hazardous reagents such as antimony trifluoride (SbF3) and hydrogen fluoride (B91410) (HF). cas.cndovepress.com

Emerging sustainable alternatives aim to mitigate these issues. numberanalytics.com Catalytic fluorination, using transition metals or organocatalysts, allows for reactions under milder conditions. numberanalytics.com Electrochemical fluorination is a particularly promising reagent-free approach, where an anodic oxidation process introduces fluorine from a fluoride source like Et3N·3HF under mild conditions. numberanalytics.combioengineer.org Recent breakthroughs also include the development of novel, safer fluorinating reagents derived from common salts like potassium fluoride (KF), which can operate in greener solvents. bioengineer.org The application of these principles will be critical for the environmentally benign production of highly functionalized compounds like this compound.

Table 1: Comparison of Synthetic Approaches for Fluorinated Aromatic Compounds

| Feature | Traditional Methods (e.g., Halex, Balz-Schiemann) | Sustainable Future Directions |

|---|---|---|

| Reagents | Often hazardous (e.g., HF, SbF3, explosive diazonium salts). dovepress.com | Benign fluorine sources (e.g., KF), recyclable catalysts, reagent-free (electrochemical). numberanalytics.combioengineer.org |

| Conditions | Often harsh (high temperatures, high pressure). cas.cn | Mild (lower temperatures, atmospheric pressure). numberanalytics.combioengineer.org |

| Waste Profile | Significant generation of hazardous by-products (e.g., HCl). dovepress.com | High atom economy, minimization of waste. numberanalytics.com |

| Safety | Elevated risks associated with reagent toxicity and reaction exotherms. cas.cn | Inherently safer processes and materials. bioengineer.org |

| Catalysis | Often stoichiometric. | Primarily catalytic (transition metal, organo-, electro-catalysis). numberanalytics.com |

Exploration of Novel Reactivity Patterns and Catalytic Systems

The unique electronic profile of this compound—shaped by the electron-withdrawing trifluoromethyl group and the fluorine substituents—presents opportunities for exploring new chemical transformations. The chlorine atom serves as a key handle for cross-coupling reactions, while the C-H and C-F bonds offer potential sites for late-stage functionalization.

Future research will likely focus on developing highly selective catalytic systems to modify the molecule. Gold-catalyzed C-H functionalization, for example, has emerged as a powerful tool for forming new C-C bonds via intermolecular hydroarylation. researchgate.netosti.gov Applying such catalysts could enable the direct addition of alkyne or alkene partners to the aromatic ring, creating complex molecular architectures. Palladium-catalyzed multi-component reactions, which can build intricate structures like fluorinated 3-pyrroline (B95000) aminals in a single step, offer another avenue for leveraging the reactivity of fluorinated building blocks. acs.org

The challenge and opportunity lie in achieving regioselectivity. Researchers will need to design catalytic systems that can differentiate between the various C-F bonds and the single C-H bond on the ring, or selectively activate the C-Cl bond while leaving the C-F bonds intact. Success in this area would unlock a vast chemical space for creating derivatives with tailored properties for applications in pharmaceuticals and materials science.

Table 2: Potential Catalytic Transformations for this compound

| Catalytic System | Target Bond | Potential Reaction Type | Resulting Functionalization |

|---|---|---|---|

| Palladium/Ligand Complexes | C-Cl | Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Arylation, Amination, Etherification |

| Gold(I) Catalysts | C-H | Hydroarylation / C-H Activation researchgate.net | Addition of alkene/alkyne moieties |

| Rhodium/Iridium Catalysts | C-H / C-F | Borylation / Silylation | Introduction of Bpin or silyl (B83357) groups |

| Nickel Catalysts | C-Cl / C-F | Reductive Coupling | Formation of biaryl compounds |

Integration into Advanced Functional Materials and Nanotechnology

The high density of fluorine atoms in this compound imparts properties that are highly desirable for advanced materials. Fluorinated compounds often exhibit enhanced thermal stability, chemical resistance, and unique electronic characteristics. numberanalytics.comresearchgate.net Furthermore, the introduction of a trifluoromethyl group can significantly alter properties like lipophilicity and binding affinity. researchgate.net

Future work could explore the use of this compound or its derivatives as building blocks for:

Fluoropolymers: Incorporation into polymers could yield materials with low surface energy (hydrophobicity and oleophobicity), high thermal stability, and low refractive indices, suitable for specialized coatings, membranes, or optical components.

Liquid Crystals: The rigid, polarizable aromatic core is a common feature in liquid crystal design. The specific substitution pattern of this compound could be exploited to fine-tune the mesophase behavior and dielectric properties required for display technologies.

Organic Electronics: The strong electron-withdrawing nature of the substituents makes this scaffold a candidate for n-type organic semiconductors. Derivatives could be synthesized and tested in organic field-effect transistors (OFETs) or as components in organic photovoltaics (OPVs).

Nanotechnology: Self-assembly of derivatives on surfaces could create highly ordered, hydrophobic molecular layers. These could be used to modify the surface properties of nanoparticles or to construct nanoscale electronic devices.

Table 3: Potential Applications in Materials and Nanotechnology

| Application Area | Key Property Conferred by the Moiety | Potential Function |

|---|---|---|

| Advanced Polymers | Thermal Stability, Chemical Inertness, Hydrophobicity | High-performance coatings, chemically resistant seals, gas separation membranes. |

| Liquid Crystals | Dipole Moment, Molecular Shape, Polarizability | Components for advanced liquid crystal displays (LCDs) with fast switching times. |

| Organic Semiconductors | Electron-Withdrawing Nature (Low LUMO) | n-type materials for OFETs, electron acceptors in OPVs. |

| Nanoscale Surfaces | Low Surface Energy, Self-Assembly | Functionalization of nanoparticles, creation of water-repellent surfaces, molecular electronics. |

Mechanistic Investigations using Advanced Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The presence of multiple fluorine atoms makes this compound an ideal candidate for study by advanced spectroscopic methods.

In situ NMR Spectroscopy: Fluorine-19 (¹⁹F) NMR is a powerful tool for studying organofluorine compounds due to the 100% natural abundance of the ¹⁹F isotope, its high sensitivity, and its wide chemical shift range, which makes it highly responsive to changes in the local chemical environment. nih.govacs.org In situ NMR techniques, which monitor reactions as they occur inside the spectrometer, can provide invaluable mechanistic data. youtube.com For a reaction involving this compound, ¹⁹F NMR could be used to:

Identify and quantify transient intermediates and byproducts in real-time.

Determine reaction kinetics by tracking the disappearance of reactants and the appearance of products. youtube.com

Elucidate the structure of catalytic resting states or active species that contain fluorine.

Probe ligand-substrate interactions in catalytic cycles. nih.gov

Time-Resolved Spectroscopy: Many chemical processes, particularly those involving light or highly reactive intermediates, occur on timescales too short to be captured by conventional methods. wikipedia.orgyoutube.com Time-resolved spectroscopy uses a "pump-probe" approach, where an initial laser pulse (the pump) initiates a process, and a second, delayed pulse (the probe) interrogates the state of the system at a specific moment in time. youtube.comyoutube.com This allows for the study of dynamic events on femtosecond to nanosecond timescales. researchgate.net For this compound, these techniques could be used to:

Study the excited-state dynamics of the molecule or its derivatives, which is essential for designing photoactive materials or photocatalysts.

Observe the formation and decay of short-lived radical intermediates in photochemical reactions.

Track ultrafast processes like electron transfer or photoisomerization in real-time. youtube.comresearchgate.net

Table 4: Mechanistic Insights from Advanced Spectroscopy

| Technique | Timescale | Information Obtainable | Relevance to this compound |

|---|---|---|---|

| In situ ¹⁹F NMR | Seconds to Hours | Reaction kinetics, intermediate identification, structural confirmation of products. youtube.com | Optimizing catalytic C-Cl or C-H functionalization; understanding regioselectivity. |

| Time-Resolved Absorption/Fluorescence Spectroscopy | Femtoseconds to Microseconds | Excited-state lifetimes, identification of transient species, electron transfer rates. wikipedia.orghoriba.com | Characterizing photochemical properties for applications in organic electronics or photocatalysis. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-2,3,4-trifluorobenzotrifluoride, and how are reaction conditions optimized?